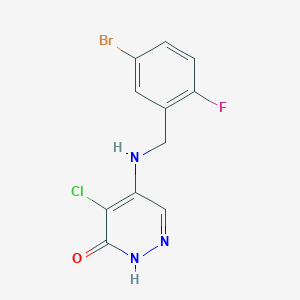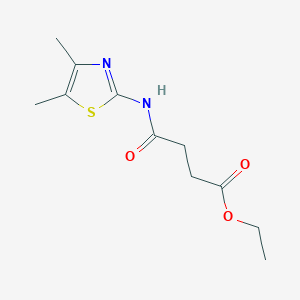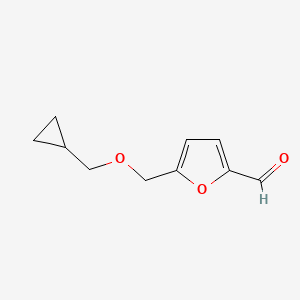
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate is an organosilicon compound that features both diphenylsilyl and trimethylsilyl groups. Organosilicon compounds are widely used in various fields due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hex-4-enoate, methyldiphenylsilane, and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a dry solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is cooled to low temperatures (0°C to -78°C) to control the reactivity of the silylating agents.
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the silylation reactions.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and reaction time. Automation and continuous flow processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce silanes.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: May be used in the development of silicon-based biomaterials or as a probe in biological studies.
Industry: Used in the production of specialty polymers, coatings, and adhesives.
作用机制
The mechanism of action of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate involves its interaction with molecular targets through its silyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved may include:
Hydrophobic Interactions: The silyl groups can interact with hydrophobic regions of molecules, affecting their solubility and stability.
Covalent Bond Formation: The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.
相似化合物的比较
Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can be compared with other organosilicon compounds, such as:
Trimethylsilyl Ethyl Ester: Similar in structure but lacks the diphenylsilyl group.
Diphenylsilyl Hexanoate: Similar but lacks the trimethylsilyl group.
Methyldiphenylsilyl Propionate: Similar but has a different alkyl chain length.
The uniqueness of this compound lies in its combination of both diphenylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity.
属性
分子式 |
C24H34O2Si2 |
|---|---|
分子量 |
410.7 g/mol |
IUPAC 名称 |
ethyl (E,3S)-3-[methyl(diphenyl)silyl]-3-trimethylsilylhex-4-enoate |
InChI |
InChI=1S/C24H34O2Si2/c1-7-19-24(27(3,4)5,20-23(25)26-8-2)28(6,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h7,9-19H,8,20H2,1-6H3/b19-7+/t24-/m1/s1 |
InChI 键 |
HISODUULBMRQCE-YIRMDATKSA-N |
手性 SMILES |
CCOC(=O)C[C@](/C=C/C)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)CC(C=CC)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)

![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)






